![molecular formula C13H12N2O3 B13934849 1,3-Dimethyl-1,5-dihydro-2H-cyclohepta[4,5]furo[2,3-d]pyrimidine-2,4(3H)-dione CAS No. 548475-54-3](/img/structure/B13934849.png)
1,3-Dimethyl-1,5-dihydro-2H-cyclohepta[4,5]furo[2,3-d]pyrimidine-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-CYCLOHEPTA[4,5]FURO[2,3-D]PYRIMIDINE-2,4(3H)-DIONE, 1,5-DIHYDRO-1,3-DIMETHYL- is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique fused ring structure, which includes a cycloheptane ring, a furan ring, and a pyrimidine ring. The presence of these rings contributes to its diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-CYCLOHEPTA[4,5]FURO[2,3-D]PYRIMIDINE-2,4(3H)-DIONE, 1,5-DIHYDRO-1,3-DIMETHYL- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino furans with appropriate aldehydes or ketones, followed by cyclization reactions to form the fused ring system . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2H-CYCLOHEPTA[4,5]FURO[2,3-D]PYRIMIDINE-2,4(3H)-DIONE, 1,5-DIHYDRO-1,3-DIMETHYL- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide in the presence of light.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2H-CYCLOHEPTA[4,5]FURO[2,3-D]PYRIMIDINE-2,4(3H)-DIONE, 1,5-DIHYDRO-1,3-DIMETHYL- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell growth and survival . Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Exhibits similar biological activities, including antiproliferative and antimicrobial properties.
Furo[2,3-d]pyrimidinone: Known for its anticancer and anti-inflammatory activities.
Uniqueness
2H-CYCLOHEPTA[4,5]FURO[2,3-D]PYRIMIDINE-2,4(3H)-DIONE, 1,5-DIHYDRO-1,3-DIMETHYL- is unique due to its fused ring structure, which imparts distinct chemical reactivity and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications .
特性
CAS番号 |
548475-54-3 |
|---|---|
分子式 |
C13H12N2O3 |
分子量 |
244.25 g/mol |
IUPAC名 |
4,6-dimethyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),10,12-tetraene-3,5-dione |
InChI |
InChI=1S/C13H12N2O3/c1-14-11(16)10-8-6-4-3-5-7-9(8)18-12(10)15(2)13(14)17/h3-5,7H,6H2,1-2H3 |
InChIキー |
PMFVKYZSIQRJSN-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C3=C(O2)C=CC=CC3)C(=O)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


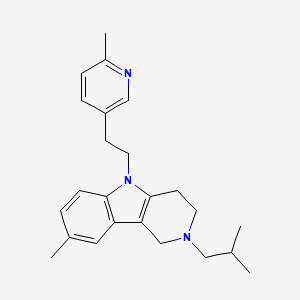
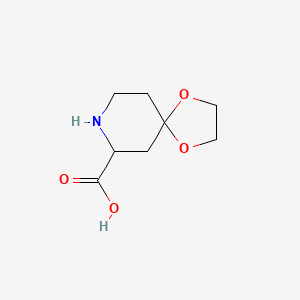
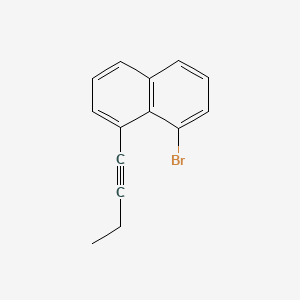
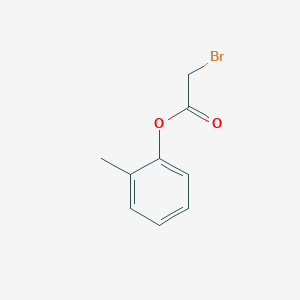


![Benzyl spiro[2.3]hexane-5-carboxylate](/img/structure/B13934810.png)


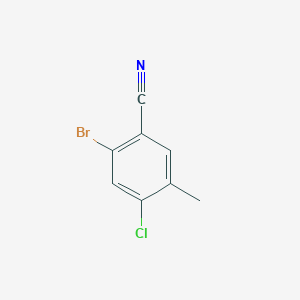
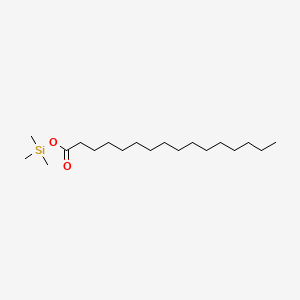
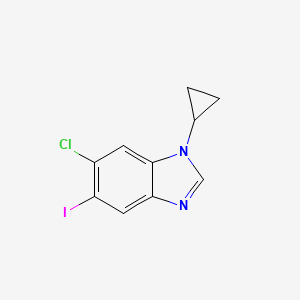

![4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13934863.png)
